N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-3-phenylpropanamide
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Overview
Description
N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-3-phenylpropanamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-3-phenylpropanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of tert-butylsulfamoylphenyl intermediate: This step involves the reaction of tert-butylamine with a sulfonyl chloride derivative to form the tert-butylsulfamoyl group.
Carbamothioylation: The intermediate is then reacted with a thiocarbamoyl chloride to introduce the carbamothioyl group.
Coupling with 3-phenylpropanamide: Finally, the intermediate is coupled with 3-phenylpropanamide under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-3-phenylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism by which N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-3-phenylpropanamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-{[4-(tert-butylsulfamoyl)phenyl]carbamoyl}-3-phenylpropanamide
- N-{[4-(tert-butylsulfamoyl)phenyl]carbamothioyl}-3-phenylbutanamide
Uniqueness
N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H25N3O3S2 |
---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
N-[[4-(tert-butylsulfamoyl)phenyl]carbamothioyl]-3-phenylpropanamide |
InChI |
InChI=1S/C20H25N3O3S2/c1-20(2,3)23-28(25,26)17-12-10-16(11-13-17)21-19(27)22-18(24)14-9-15-7-5-4-6-8-15/h4-8,10-13,23H,9,14H2,1-3H3,(H2,21,22,24,27) |
InChI Key |
LCQUDGRWTNISHB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)CCC2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=S)NC(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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